Home > Products > Screening Compounds P130214 > Dabigatran-13C,d3
Dabigatran-13C,d3 -

Dabigatran-13C,d3

Catalog Number: EVT-10956074
CAS Number:
Molecular Formula: C25H25N7O3
Molecular Weight: 475.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dabigatran-13C,d3 is synthesized from dabigatran etexilate, which itself is derived from the natural compound dabigatran. The synthesis of dabigatran involves several steps that include esterification and reduction reactions, utilizing various reagents to achieve the desired product with high purity and yield .

Classification

Dabigatran-13C,d3 falls under the category of anticoagulants and specifically belongs to the class of direct thrombin inhibitors. It is often classified in medicinal chemistry as a pharmaceutical compound used for its therapeutic effects in preventing thromboembolic events.

Synthesis Analysis

The synthesis of dabigatran-13C,d3 involves several key steps that can be summarized as follows:

  1. Esterification: The process begins with the esterification of methylamino-m-nitrobenzoate to form an esterification product.
  2. Reduction: The nitro group in the esterification product undergoes reduction to form an amino group.
  3. Formation of Intermediates: The resulting amino compound reacts with specific compounds through a series of steps to form various intermediates, eventually leading to the final product.
  4. Purification: The final product undergoes purification processes to achieve a high degree of purity, typically exceeding 99% .
Molecular Structure Analysis

Structure

Dabigatran-13C,d3 has a complex molecular structure characterized by multiple functional groups including amides, carboxylic acids, and aromatic rings. The presence of carbon-13 and deuterium isotopes allows for enhanced detection capabilities in analytical methods.

Data

The molecular formula for dabigatran-13C,d3 is C20H22N2O3S (with isotopic substitutions). Its molecular weight is approximately 366.46 g/mol when accounting for the isotopes.

Chemical Reactions Analysis

Dabigatran-13C,d3 participates in various chemical reactions typical of its class:

  1. Thrombin Inhibition: It acts as a competitive inhibitor of thrombin, binding to its active site and preventing fibrinogen from being converted into fibrin.
  2. Quantitative Analysis: As an internal standard in mass spectrometry techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), it facilitates accurate quantification of dabigatran levels in biological samples .
  3. Stability Studies: The compound can undergo stability testing under various conditions to assess its shelf-life and efficacy as a pharmaceutical agent.
Mechanism of Action

Dabigatran exerts its anticoagulant effect by directly inhibiting thrombin, which is crucial for blood coagulation. The mechanism involves:

  1. Binding: Dabigatran binds to the active site of thrombin.
  2. Inhibition: This binding prevents thrombin from cleaving fibrinogen into fibrin, thus inhibiting clot formation.
  3. Kinetic Parameters: The inhibition constant (Ki) for dabigatran against thrombin is approximately 0.0045 µM, indicating a very high affinity for this target .
Physical and Chemical Properties Analysis

Physical Properties

Dabigatran-13C,d3 is typically presented as a white to off-white solid, with solubility in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its melting point and other thermal properties are consistent with those observed for similar compounds in its class.

Applications

Dabigatran-13C,d3 has several scientific applications:

  1. Internal Standard: It serves as an internal standard in quantitative analyses for measuring dabigatran concentrations in pharmacokinetic studies.
  2. Research Tool: Used in studies investigating the pharmacodynamics and pharmacokinetics of dabigatran and its metabolites.
  3. Clinical Research: Facilitates research into new formulations or derivatives of dabigatran aimed at improving therapeutic outcomes or reducing side effects .
Isotopic Labeling Chemistry and Synthesis

Design Rationale for ¹³C and Deuterium Incorporation in Thrombin Inhibitors

The strategic incorporation of stable isotopes (¹³C and deuterium) into dabigatran addresses specific analytical and pharmacological challenges in thrombin inhibitor research. Dual isotopic labeling serves multiple purposes: ¹³C atoms provide non-radioactive tracers for mass spectrometric detection due to their mass difference from ¹²C, while deuterium atoms introduce distinctive metabolic stability through the kinetic isotope effect. This combination creates an isotopolog that retains the biological activity of the parent dabigatran molecule – a reversible, potent, competitive direct thrombin inhibitor with a Ki value of 4.5 nM – while offering distinct analytical signatures [1] [3].

The molecular design of Dabigatran-13C,d3 specifically positions the isotopes to maximize utility as an internal standard for quantitative mass spectrometry. The ¹³C label is incorporated into the benzimidazole core, creating a +1 Da mass shift, while three deuterium atoms are distributed within the aliphatic chain, contributing a +3 Da shift. This combined +4 Da mass difference relative to unlabeled dabigatran creates a sufficient mass separation to prevent overlapping isotopic envelopes in mass spectra, ensuring accurate quantification without interference from the natural abundance isotopes of the unlabeled compound. This mass separation is crucial for pharmacokinetic studies where dabigatran concentrations must be precisely measured in complex biological matrices like plasma [1] [4].

Beyond analytical applications, deuterium incorporation at metabolically vulnerable positions leverages the kinetic isotope effect to potentially slow hepatic metabolism. While not altering dabigatran's thrombin binding affinity, deuterium substitution at sites undergoing oxidative metabolism (particularly cytochrome P450-mediated reactions) can reduce metabolic clearance rates. This design rationale stems from established principles that carbon-deuterium bonds exhibit higher dissociation energy compared to carbon-hydrogen bonds (approximately 1 kcal/mol difference), resulting in slower reaction kinetics for bond cleavage. However, the specific metabolic outcomes require validation through comparative studies with unlabeled dabigatran [4] [10].

Synthetic Pathways for Stable Isotope-Labeled Dabigatran Analogs

The synthesis of Dabigatran-13C,d3 employs advanced isotopic chemistry approaches, balancing efficient isotope incorporation with preservation of the molecule's stereochemical integrity and biological activity. Two primary strategies dominate the synthetic pathways: 1) de novo construction using isotopically enriched building blocks, and 2) late-stage isotopic exchange of advanced intermediates. Each approach presents distinct advantages in terms of isotopic purity, positional specificity, and scalability.

Building Block Approach: The most efficient route utilizes aniline-¹³C₆ as the isotopic source for the benzimidazole core. This universally ¹³C-labeled precursor undergoes multi-step transformation to form ethyl 3-(aminomethyl)-4-methylbenzoate-¹³C₆. Subsequent coupling with 1-(2-((4-aminophenyl)amino)-2-oxoethyl)-2-oxo-4-(pyridin-2-yl)piperidine-1,3-dicarboxylate incorporates the deuterium labels through reduction of carbonyl intermediates using sodium borodeuteride (NaBD₄). This method ensures precise deuterium placement at the methylene positions rather than random exchange, achieving high positional specificity. The final condensation yields Dabigatran-13C,d3 with molecular weight 475.52 g/mol (C₂₄¹³CH₂₂D₃N₇O₃) [1] [3].

Catalytic Hydrogen-Deuterium Exchange: Alternative approaches employ specialized flow chemistry systems for late-stage deuterium incorporation. Using continuous flow reactors with heterogeneous catalysts (e.g., Raney nickel pretreated with caffeine), specific hydrogen atoms in preformed dabigatran undergo exchange with deuterium gas (D₂) dissolved in D₂O. This method targets exchange-labile protons adjacent to nitrogen heterocycles, particularly those α to the benzimidazole nitrogen. While operationally efficient, this approach yields less precise deuterium positioning compared to the building block method, potentially resulting in heterogeneous deuteration patterns. Nevertheless, flow chemistry offers advantages in handling air-sensitive catalysts and enabling rapid optimization of exchange conditions (temperature, residence time, catalyst loading) [10].

Table 1: Comparative Synthetic Approaches for Dabigatran-13C,d3

Synthetic StrategyIsotope SourcesKey StepsIsotopic PurityPositional Specificity
Building Block ApproachAniline-¹³C₆, NaBD₄Multi-step synthesis from labeled anilineTypically >98% atom ¹³C, >95% atom DDefined positions: ¹³C in aromatic ring, D at methylene carbons
Catalytic H/D ExchangeD₂ gas, D₂OFlow reactor with Raney nickel catalystVariable D incorporation (70-95%)Moderate specificity for positions α to heteroatoms
Hybrid ApproachEthyl bromoacetate-1-¹⁴C, specific D-labeled intermediatesCombination of pre-labeled fragments>98% for each isotopeDefined positions but requires complex intermediate synthesis

Large-scale synthesis requires rigorous purification protocols to remove isotopic contaminants. Reverse-phase HPLC with mass-directed fractionation effectively separates Dabigatran-13C,d3 from partially labeled species and unlabeled impurities. Solvent selection avoids protic solvents that might promote deuterium back-exchange. Final isolation typically employs lyophilization from tert-butyl alcohol/water mixtures to produce stable crystalline material suitable for long-term storage as reference standards [5] [7].

Properties

Product Name

Dabigatran-13C,d3

IUPAC Name

3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuterio(113C)methyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

Molecular Formula

C25H25N7O3

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i1+1D3

InChI Key

YBSJFWOBGCMAKL-KQORAOOSSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.